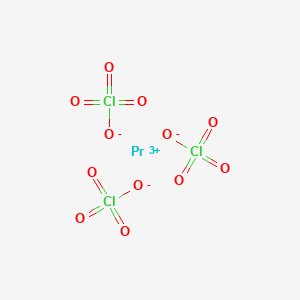
Cesium-136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium-136 is an isotope of cesium with a mass number of 136, consisting of 55 protons and 81 neutrons . Its isotopic mass is 135.9073116 atomic units .
Synthesis Analysis
Cesium-136 can be produced in nuclear reactions at a particle accelerator . The researchers created the excited cesium-136 by bombarding a target of xenon-136 gas with a pulsed beam of protons .Molecular Structure Analysis
Cesium-136 has a nuclear binding energy of 1141.00875657 MeV per nucleus . It has a nuclear angular momentum (spin and parity) of 5+ .Chemical Reactions Analysis
In large, low-background detectors using xenon as a target medium, the weak interaction of a neutral particle—such as a neutrino—with a xenon-136 nucleus can transform it into a cesium-136 nucleus in a high-energy excited state .Physical And Chemical Properties Analysis
Cesium-136 has a half-life of 13.01 days . It decays by beta minus decay into Barium-136 with a decay energy of 2.5482 MeV .Scientific Research Applications
Adsorption and Removal from Wastewater : Cesium, including Cesium-136, is often found in liquid wastes from nuclear power plants and reprocessing facilities. Its removal is crucial for environmental and human health. Adsorption techniques, particularly using various adsorbents, are a focus of research for cesium uptake from wastewater and contaminated environments (Olatunji et al., 2015).
Water Remediation : Research into the extraction of radioactive cesium from water has gained importance, especially after nuclear accidents. Technologies involving Prussian blue, graphene, carbon nanotubes, and hybrid nanocomposites are being explored for their efficacy in extracting cesium ions from water, including their use in membranes for large-scale water remediation (Rauwel & Rauwel, 2019).
Radioactive Sludge Irradiation : Research in the United States has shown that Cesium-137, a close relative of Cesium-136, is effective in reducing pathogens in sewage sludge. This treated sludge can be safely used in public areas and has applications in agriculture and animal science (Sivinski & Ahlstrom, 1984).
Soil Erosion and Sedimentation Studies : Radioactive fallout Cesium-137 is used as a tracer to study soil erosion and sedimentation. It is strongly absorbed on soil particles, and its movement is mostly physical, making it a unique tool for mapping soil redistribution and measuring erosion or deposition rates (Ritchie & Mchenry, 1990).
Environmental Monitoring and Safety : The distribution of Cesium-137 in environments such as lacustrine sediments is used for sedimentary chronology and understanding environmental impacts due to factors like physiography, rainfall, vegetation, and human activity (Li et al., 2009).
Radioactive Cesium Detection : Developing techniques for detecting cesium ions in water supplies, including radioactive Cs 137, is crucial, especially following nuclear incidents. This involves using molecular sensors and optical imaging techniques for environmental sensing (Akamatsu et al., 2017).
Radiological Safety and Remediation : The study of Cesium-137's distribution in various environments, such as the China Seas, helps in understanding its impact on human health and marine ecosystems. This knowledge is vital for establishing safety guidelines and remediation strategies (Wu et al., 2020).
Mechanism of Action
Future Directions
The discovery of low-lying isomeric states in cesium-136 has applications in particle astrophysics . The delayed emission of gamma rays from these states will show up as a separate, distinct signal from the initial reaction . This creates a clear signature in the data that allows researchers to reject background noise and unambiguously identify these types of rare interactions . These data enable researchers for the first time to reliably model the emission of gamma rays induced by so-called “charged-current” nuclear interactions in large xenon detectors .
properties
IUPAC Name |
cesium-136 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs/i1+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFDJXOCXUVLDH-AKLPVKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cs] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[136Cs] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931411 |
Source


|
| Record name | (~136~Cs)Caesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.90731 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium-136 | |
CAS RN |
14234-29-8 |
Source


|
| Record name | (~136~Cs)Caesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
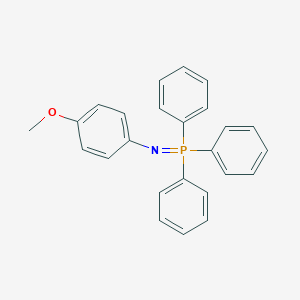
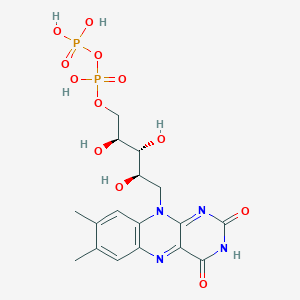

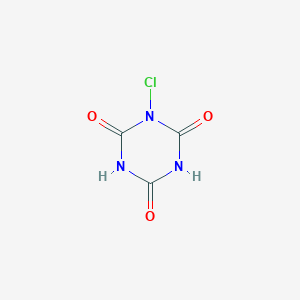


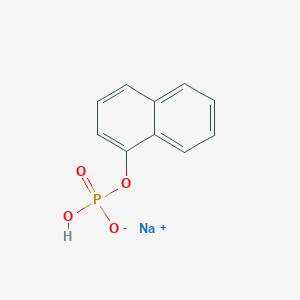
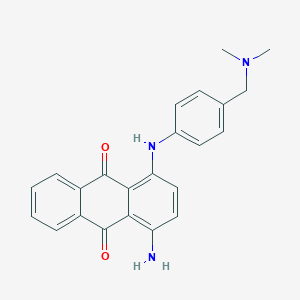


![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
